Methyl 6-chloro-5-fluoropyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a fluorinated ester with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . It is a derivative of nicotinic acid and is used primarily in research settings. This compound is known for its unique chemical properties, making it valuable in various scientific applications.
Preparation Methods
Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the fluoride-chloride exchange reaction. This method starts with methyl 5,6-dichloronicotinate, which undergoes a substitution reaction where one chlorine atom is replaced by a fluorine atom . The reaction typically requires specific conditions, such as the presence of a fluoride source and a suitable solvent.
Chemical Reactions Analysis
Methyl 6-chloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include potassium fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-chloro-5-fluoropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: While not used directly as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorine atoms.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and electronic materials
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is not well-documented. like other fluorinated compounds, it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect enzyme activity and metabolic pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-fluoronicotinate: This compound has a similar structure but with the chlorine and fluorine atoms in different positions.
Methyl 5-chloro-6-fluoronicotinate: This is another positional isomer with similar properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 6-chloro-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMTVIVGDHCOAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506563 |
Source
|
Record name | Methyl 6-chloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-78-9 |
Source
|
Record name | Methyl 6-chloro-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-5-fluoronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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